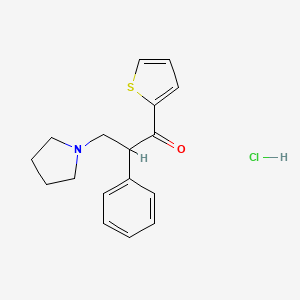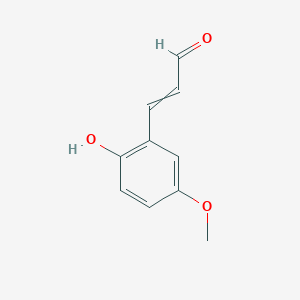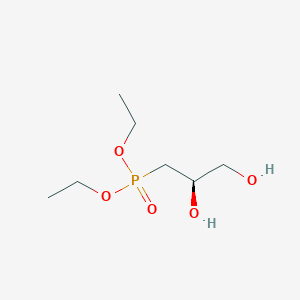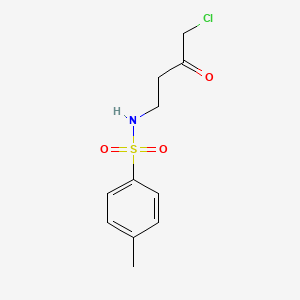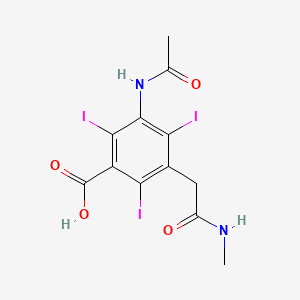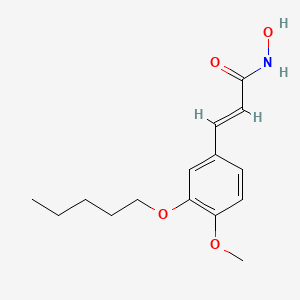
4-Methoxy-3-pentoxycinnamohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-pentoxycinnamohydroxamic acid is an organic compound that belongs to the class of hydroxamic acids. These compounds are known for their ability to chelate metal ions and are often used in various chemical and biological applications. The structure of this compound includes a methoxy group, a pentoxy group, and a cinnamohydroxamic acid moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-pentoxycinnamohydroxamic acid typically involves the reaction of 4-methoxycinnamic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxamic acid group. The reaction can be summarized as follows:
Starting Materials: 4-Methoxycinnamic acid, hydroxylamine hydrochloride, sodium hydroxide.
Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C.
Procedure: The 4-methoxycinnamic acid is dissolved in the reaction medium, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The mixture is stirred and heated until the reaction is complete.
Isolation: The product is isolated by acidification of the reaction mixture, followed by filtration and purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization and recrystallization to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-3-pentoxycinnamohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.
Substitution: The methoxy and pentoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amides or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-pentoxycinnamohydroxamic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a chelating agent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Methoxy-3-pentoxycinnamohydroxamic acid involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. The compound binds to the active site of the enzyme, blocking the access of substrates and preventing the catalytic activity. This mechanism is particularly relevant in the inhibition of metalloproteases, which are involved in various biological processes such as tissue remodeling and cancer metastasis.
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-3-pentoxycinnamohydroxamic acid can be compared with other hydroxamic acids and cinnamic acid derivatives:
Similar Compounds: 4-Methoxycinnamic acid, 3-Pentoxycinnamic acid, Hydroxamic acid.
Uniqueness: The presence of both methoxy and pentoxy groups in this compound provides unique chemical properties, such as enhanced chelation ability and potential biological activity.
Comparison: Compared to other hydroxamic acids, this compound may exhibit different reactivity and selectivity in chemical reactions due to its distinct functional groups.
Eigenschaften
CAS-Nummer |
25356-85-8 |
|---|---|
Molekularformel |
C15H21NO4 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
(E)-N-hydroxy-3-(4-methoxy-3-pentoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H21NO4/c1-3-4-5-10-20-14-11-12(6-8-13(14)19-2)7-9-15(17)16-18/h6-9,11,18H,3-5,10H2,1-2H3,(H,16,17)/b9-7+ |
InChI-Schlüssel |
OHXHEMDRMDVRBI-VQHVLOKHSA-N |
Isomerische SMILES |
CCCCCOC1=C(C=CC(=C1)/C=C/C(=O)NO)OC |
Kanonische SMILES |
CCCCCOC1=C(C=CC(=C1)C=CC(=O)NO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
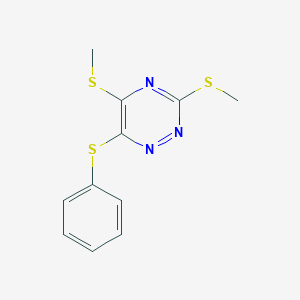
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)
![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
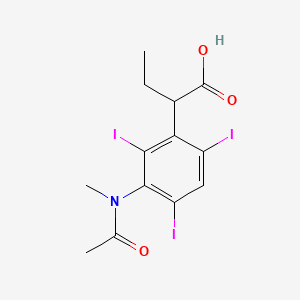
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)

